N-(2-(6-((1-phenylethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of triazole compounds, which are part of the structure of the compound , has been extensively studied . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Molecular Structure Analysis
The molecular structure of “N-(2-(6-((1-phenylethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” is unique and contributes to its intriguing properties. The numerous C–N bonds and N–N bonds in fused heterocycles contribute markedly to the powerful storage capacity of energetic materials .Chemical Reactions Analysis
The chemical reactions involving triazole compounds have been widely studied . These compounds are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of triazolopyridazine derivatives and their structural analysis form a crucial foundation for understanding the potential applications of N-(2-(6-((1-phenylethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide. For instance, the synthesis of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives and their antiproliferative activities against endothelial and tumor cells highlight the compound's significance in the development of new therapeutic agents (Ilić et al., 2011). Similarly, the synthesis and characterization of related heterocyclic compounds emphasize the diverse medicinal chemistry applications of this chemical scaffold (Sallam et al., 2021).
Antiproliferative Activities
Compounds structurally related to this compound have been synthesized and tested for their antiproliferative activities. The ability of certain derivatives to inhibit the proliferation of endothelial and tumor cells highlights the potential use of these compounds in cancer research and therapy (Ilić et al., 2011).
Antimicrobial Evaluation
The antimicrobial evaluation of new thienopyrimidine derivatives provides insights into the potential use of triazolopyridazine derivatives as antimicrobial agents. This suggests that compounds within this chemical family may hold promise for the development of new treatments for bacterial and fungal infections (Bhuiyan et al., 2006).
Medicinal Chemistry Applications
The diverse range of biological activities associated with triazolopyridazine derivatives underscores their importance in medicinal chemistry. From antiproliferative to antimicrobial activities, these compounds offer a rich area for further exploration in drug development. The synthesis of novel benzamide-based 5-aminopyrazoles and their fused heterocycles, showing remarkable antiavian influenza virus activity, exemplifies the potential medicinal applications of this chemical scaffold (Hebishy et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit significant anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of biosynthesis of prostaglandins .
Mode of Action
Based on its structural similarity to other 1,2,4-triazole derivatives, it may interact with its targets by inhibiting the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Biochemical Pathways
The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively . Two related, but unique isoforms of cyclo-oxygenase, designated COX-1 and COX-2, have been demonstrated in mammalian cells . COX-1 is constitutively expressed and generates PGs believed to be involved in GI mucosal protection, whereas at the sites of inflammation throughout the body, COX-2 is induced to generate PGs, believed to mediate inflammation and pain .
Result of Action
Based on its structural similarity to other 1,2,4-triazole derivatives, it may have significant anti-inflammatory and analgesic activities .
Properties
IUPAC Name |
N-[2-[6-(1-phenylethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS/c1-16(17-8-4-2-5-9-17)29-21-13-12-19-24-25-20(27(19)26-21)14-15-23-22(28)18-10-6-3-7-11-18/h2-13,16H,14-15H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVZWMWPGFLHHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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